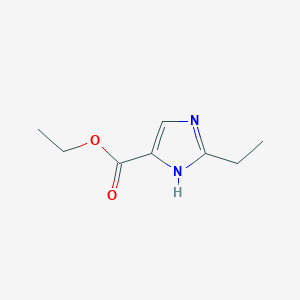
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid
Übersicht
Beschreibung
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid, also known as MPAA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been studied for its potential applications in various fields including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been used as a building block in the synthesis of drugs such as anti-cancer agents and anti-viral compounds. In organic synthesis, 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been used as a reagent for the synthesis of various organic compounds. In materials science, 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been used as a precursor for the synthesis of metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid is not fully understood. However, it has been suggested that 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid may act as an inhibitor of enzymes involved in inflammation and tumor growth. It may also act as a chelating agent, binding to metal ions and influencing their reactivity.
Biochemische Und Physiologische Effekte
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid. One direction is to further investigate its mechanism of action and identify specific targets for its anti-inflammatory and anti-tumor effects. Another direction is to explore its potential applications in materials science, such as in the synthesis of metal-organic frameworks. Finally, there is a need for more studies on the safety and toxicity of 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid, particularly in vivo.
Eigenschaften
IUPAC Name |
2-(4-methylpiperidin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6-2-4-9(5-3-6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEQULRMXKXQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







-methanamine](/img/structure/B1451625.png)





![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)

